molecular formula C29H40O3 B593581 (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate CAS No. 1902173-22-1

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate

Cat. No.: B593581
CAS No.: 1902173-22-1
M. Wt: 436.636
InChI Key: YDPXDNLXYLVVBP-WSWVWNCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is a natural diterpenoid compound isolated from the whole plants of Spiraea japonica. It features a phenylacryloxyl substituted ent-atisane skeleton and has the molecular formula C29H40O3 with a molecular weight of 436.63 g/mol . This compound is known for its high purity and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is typically extracted from the whole plants of Spiraea japonica. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified to achieve a purity level of over 98%.

Industrial Production Methods: The industrial production of this compound involves large-scale extraction and purification processes. The plants are harvested, dried, and then subjected to solvent extraction. The crude extract is further purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[102201,1004,9]hexadecanyl)methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory and cancer-related pathways .

Comparison with Similar Compounds

  • Spiratisanin A
  • Spiratisanin B
  • Spiramine A
  • Spiradine F

Comparison: (13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate is unique due to its phenylacryloxyl substituted ent-atisane skeleton, which distinguishes it from other similar compounds. While Spiratisanin A and B share a similar skeleton, their substituents differ, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXDNLXYLVVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.